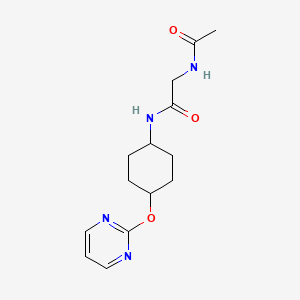

2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-acetamido-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-10(19)17-9-13(20)18-11-3-5-12(6-4-11)21-14-15-7-2-8-16-14/h2,7-8,11-12H,3-6,9H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDJGYQEISVDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC1CCC(CC1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the pyrimidin-2-yloxy group, and the acetamido group. Common synthetic routes may involve:

Cyclohexyl Ring Formation: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.

Introduction of Pyrimidin-2-yloxy Group: This step may involve nucleophilic substitution reactions where a pyrimidine derivative reacts with a cyclohexyl intermediate.

Acetamido Group Addition: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and therapeutic agents.

Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide with key analogs, highlighting structural variations, synthetic yields, and pharmacological properties.

Key Structural and Functional Insights :

Backbone Rigidity: The (1r,4r)-cyclohexyl scaffold is conserved across analogs, ensuring optimal spatial orientation for target engagement. Replacing pyrimidin-2-yloxy with phenoxy groups (e.g., ISRIB-A10, A13, A14) retains eIF2B binding but alters potency and solubility .

Substituent Effects: Electron-Withdrawing Groups (Cl, CN): Enhance binding affinity (e.g., ISRIB-A14’s 3,4-dichlorophenoxy increases lipophilicity and potency) . Pyrimidine vs. Pyridine: The target compound’s pyrimidin-2-yloxy group may improve π-π stacking compared to pyridine derivatives (e.g., Compound 6d) .

Synthetic Accessibility : Higher yields (e.g., 86% for ISRIB-A14) are achieved using coupling agents like HOBt/EDC, whereas the target compound’s pyrimidine substituent may require specialized conditions .

PROTACs (Compound 6d): Leverage acetamide scaffolds for targeted protein degradation, expanding therapeutic utility .

Biological Activity

2-Acetamido-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This compound features a unique structural arrangement that may influence its interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following key features:

- Molecular Formula : C18H22N3O2

- IUPAC Name : this compound

- InChI Key : PXILWIGLHRSTFH-UHFFFAOYSA-N

This compound contains an acetamido group and a pyrimidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antiviral and anticancer agent. The following sections summarize key findings related to its efficacy and mechanisms of action.

Antiviral Activity

Recent studies have highlighted the potential of compounds with similar structures to exhibit antiviral properties. For instance, derivatives of pyrimidine have shown inhibitory effects against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The EC50 values for related compounds range from 5 to 28 μM, indicating moderate antiviral activity .

Anticancer Potential

The compound's structure suggests it may interact with specific molecular targets involved in cancer progression. For example, compounds that share structural similarities have demonstrated potency against different cancer cell lines. A notable study reported that certain pyrimidine derivatives inhibited cancer cell proliferation with IC50 values as low as 9.19 μM .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may function by:

- Binding to Enzymes or Receptors : The unique structural features allow for specific interactions with molecular targets such as protein kinases or viral polymerases.

- Modulating Cell Signaling Pathways : By influencing signaling pathways associated with cell growth and apoptosis, the compound may hinder tumor development or viral replication.

Case Studies and Experimental Findings

Several experimental studies have assessed the biological activity of related compounds:

- Antiviral Efficacy :

- Cytotoxicity Assessment :

- Selectivity Index :

Q & A

Q. What are the key steps and optimized reaction conditions for synthesizing 2-acetamido-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide?

The synthesis involves multi-step organic reactions, starting with the preparation of intermediates such as pyrimidinyl ether derivatives and cyclohexyl acetamide precursors. Key steps include:

- Substitution reactions under alkaline conditions to introduce the pyrimidinyl ether moiety .

- Coupling reactions between acetamide derivatives and cyclohexyl intermediates, often using condensing agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to form the final compound .

- Purification via column chromatography or recrystallization to isolate the product . Optimized conditions include temperature control (0–30°C), inert atmospheres (e.g., nitrogen), and solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .

Q. How is the structural integrity and purity of this compound confirmed?

Analytical techniques are critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify regiochemistry and confirm the presence of acetamido, pyrimidinyl ether, and cyclohexyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities .

Q. What in vitro assays are recommended to assess its biological activity?

Initial screening typically includes:

- Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity .

- Cell viability assays (e.g., MTT or ATP-based assays) in disease-relevant cell lines .

- Target engagement studies using fluorescence polarization or surface plasmon resonance (SPR) to confirm mechanistic interactions .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved across different studies?

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardizing assay conditions (e.g., consistent cell lines, serum concentrations, and incubation times) .

- Dose-response validation to rule out off-target effects at high concentrations .

- Orthogonal assays (e.g., Western blotting alongside enzymatic assays) to cross-verify activity .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

Advanced modeling approaches include:

- Molecular docking : To predict binding modes with targets like kinases or GPCRs using software such as AutoDock Vina .

- QSAR (Quantitative Structure-Activity Relationship) : To correlate structural features (e.g., logP, polar surface area) with absorption or metabolic stability .

- MD (Molecular Dynamics) simulations : To assess conformational stability in physiological conditions .

Q. How can synthetic yields be improved without compromising purity?

Yield optimization strategies:

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for coupling reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Stepwise temperature gradients : Slow warming from 0°C to room temperature reduces side reactions . Purity is maintained via gradient elution in HPLC or preparative TLC .

Q. What strategies address solubility challenges in biological assays?

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Methodological Considerations

Q. How should researchers design experiments to evaluate its stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and varying pH (1–13) to identify degradation products via LC-MS .

- Plasma stability assays : Incubate with human/animal plasma and monitor decomposition over 24 hours using HPLC .

Q. What are the critical parameters for scaling up synthesis from mg to gram scale?

Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?

- CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .

- Chemical proteomics : Use affinity-based pulldown assays with biotinylated probes to identify binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.